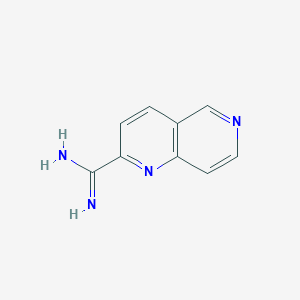![molecular formula C14H9N3 B15345196 Acenaphtho[1,2-d]pyrimidin-8-amine CAS No. 74836-66-1](/img/structure/B15345196.png)
Acenaphtho[1,2-d]pyrimidin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphtho[1,2-d]pyrimidin-8-amine: is a fused heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the fusion of an acenaphthene moiety with a pyrimidine ring, resulting in a rigid and planar structure that can interact with biological molecules and other chemical entities in distinctive ways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[1,2-d]pyrimidin-8-amine typically involves multi-component reactions (MCRs) that are known for their efficiency and high atom economy. One common method involves the reaction of acenaphthoquinone with aminouracil derivatives in the presence of ethanol under reflux conditions . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of acenaphthoquinone as a starting material suggest that scalable production could be achieved through optimization of these laboratory-scale reactions. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and yield of industrial production.
化学反応の分析
Types of Reactions
Acenaphtho[1,2-d]pyrimidin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
科学的研究の応用
作用機序
The mechanism by which acenaphtho[1,2-d]pyrimidin-8-amine exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its interaction with human serum albumin (HSA) has been studied using photometric and fluorimetric titration, suggesting that the compound can bind to HSA and potentially modulate its function . Additionally, the compound’s planar structure allows it to intercalate into DNA, which could be a basis for its anticancer activity.
類似化合物との比較
Acenaphtho[1,2-d]pyrimidin-8-amine can be compared with other fused heterocyclic compounds, such as:
Acenaphthoquinone: A precursor in the synthesis of this compound, known for its photochemical properties.
Pyrrolo[2,3-d]pyrimidine: Another fused heterocyclic compound with applications in medicinal chemistry.
Phenanthro[9,10-b]pyrimido[4,5-e][1,4]oxazine: A structurally related compound with potential pharmacological applications.
The uniqueness of this compound lies in its specific fusion of acenaphthene and pyrimidine rings, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
74836-66-1 |
|---|---|
分子式 |
C14H9N3 |
分子量 |
219.24 g/mol |
IUPAC名 |
11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaen-12-amine |
InChI |
InChI=1S/C14H9N3/c15-14-16-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)17-14/h1-7H,(H2,15,16,17) |
InChIキー |
ZKSXGPJLCLFABE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=CN=C(N=C4C3=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


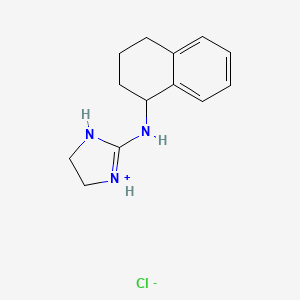
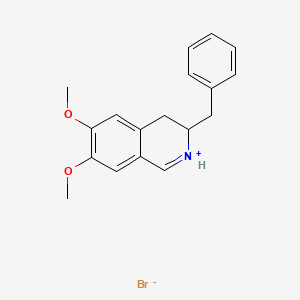

![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)
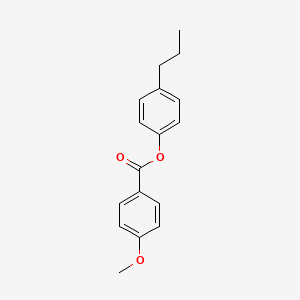

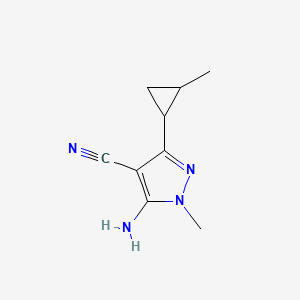


![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)
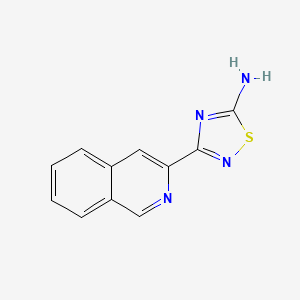
![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
